4-(Butoxycarbonyl)phenyl 1-naphthoate

Lipophilicity Drug Design Physicochemical Property

Sourcing a defined naphthoate scaffold for mesogenic or library design often means choosing between generic esters that lack key functionality or facing long custom synthesis lead times. This compound solves that by providing the specific 4-butoxycarbonyl phenyl ester motif in a ready-to-use format. • Enables liquid crystal dopant development: The naphthoate core stabilizes smectic C* phases at elevated temperatures, while the terminal ester offers a derivatizable handle for fine-tuning mesomorphic behavior. • Expands library diversity: With an XLogP3-AA of 5.7, it occupies a distinct upper-lipophilicity niche vs. simpler phenyl naphthoate (XLogP ~4.3), proving critical for probing hydrophobic binding pockets.

Molecular Formula C22H20O4
Molecular Weight 348.4 g/mol
Cat. No. B309546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Butoxycarbonyl)phenyl 1-naphthoate
Molecular FormulaC22H20O4
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C22H20O4/c1-2-3-15-25-21(23)17-11-13-18(14-12-17)26-22(24)20-10-6-8-16-7-4-5-9-19(16)20/h4-14H,2-3,15H2,1H3
InChIKeyQOZPXTDKQUXVKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Butoxycarbonyl)phenyl 1-Naphthoate: Chemical Class and Core Characteristics


4-(Butoxycarbonyl)phenyl 1-naphthoate is a synthetic naphthoic acid derivative (C22H20O4, MW: 348.4 g/mol) featuring a 1-naphthoate ester core linked to a phenyl ring substituted with a butoxycarbonyl group [1]. Computed physicochemical descriptors indicate moderate lipophilicity (XLogP3-AA: 5.7) and substantial conformational flexibility (8 rotatable bonds) [1]. The compound is primarily referenced in patent and supplier literature as a specialized intermediate for medicinal chemistry libraries and material science research, rather than as an end-use active [2].

Product Identity

Synthetic naphthoic acid ester intermediate with butoxycarbonyl-phenyl substitution

Research Context

Supports medicinal chemistry library synthesis and material science studies

Structural Features

1‑naphthoate core with extended phenyl spacer and terminal butoxycarbonyl group

Property Profile

Moderate lipophilicity and high conformational flexibility (computed)

Why Generic Naphthoate Esters Cannot Substitute This Compound


Simple phenyl or alkyl 1-naphthoates lack the 4-butoxycarbonyl substituent that structurally defines this compound. This ester-terminated phenyl spacer is not merely a protecting group; it provides a distinct combination of extended molecular length, enhanced polarizability, and a hydrogen-bond-accepting ester moiety. In material science contexts, such as liquid crystal design, the naphthoate unit is known to elevate transition temperatures and modify smectic phase stability, while the terminal alkoxycarbonyl chain further tunes mesomorphic behavior, making direct substitution by shorter-chain or unsubstituted analogs a high-risk perturbation for achieving target phase sequences [1].

Missing butoxycarbonyl substituent

Simple phenyl or alkyl 1‑naphthoates lack the ester‑terminated spacer that defines polarity and hydrogen‑bonding profile; direct replacement may shift physicochemical behavior.

Naphthoate core phase behavior

Naphthoate mesogenic unit elevates transition temperatures and modifies smectic stability; generic esters cannot reproduce targeted mesophase windows observed in related series.

Quantitative Differentiation from Key Analogs


Lipophilicity Comparison with Phenyl 1-Naphthoate

The butoxycarbonyl substituent significantly increases lipophilicity. The target compound has a computed XLogP3-AA of 5.7 [1], whereas phenyl 1-naphthoate (CAS 132-54-7), which lacks the butoxycarbonyl group, has a predicted XLogP of approximately 4.3 [2]. This difference of ~1.4 log units translates to a roughly 25-fold increase in partitioning into a hydrophobic environment, which can impact membrane permeability and solubility characteristics in medicinal chemistry applications.

Lipophilicity
Comparison
Cross-study comparable
5.7 vs ~4.3 (XLogP3‑AA)
~1.4 log units difference, ~25‑fold partition increase
Supports distinct lipophilicity‑based selection context
Computed values; not experimentally measured
Lipophilicity Drug Design Physicochemical Property

Conformational Flexibility vs. Butyl 1-Naphthoate

The target compound possesses 8 rotatable bonds (computed via Cactvs) [1], compared to only 4 for butyl 1-naphthoate (CAS 3007-95-2) [2]. This enhanced flexibility arises from the phenyl spacer and the butoxycarbonyl chain. In biological contexts, increased rotatable bond count can affect entropy upon binding, while in material science it can influence molecular packing and mesophase formation.

Conformational
Flexibility
Cross-study comparable
8 vs 4 rotatable bonds
2‑fold increase; entropy and packing may differ
Conformational landscape differs; may affect binding or packing context
Computed by Cactvs; experimental validation needed
Conformational Analysis Rotatable Bonds Molecular Recognition

Naphthoate Core and Liquid Crystal Transition Temperatures

In homologous series of antiferroelectric liquid crystals, the incorporation of a naphthoate mesogenic unit has been shown to increase transition temperatures and enhance SmC* and SmA phases, while slightly decreasing the stability of the antiferroelectric SmC*(A) phase [1]. Although not measured directly on the target compound, this class-level behavior suggests that the 1-naphthoate ester in 4-(butoxycarbonyl)phenyl 1-naphthoate can confer distinct mesomorphic properties compared to benzoate analogs.

Mesophase
Behavior
Class-level inference
Naphthoate core increases transition temperatures
Qualitative enhancement vs. benzoate analogs
May support mesophase tuning for high‑temperature liquid crystal mixtures
Not directly measured on this compound; class‑level observation
Liquid Crystals Mesophase Stability Antiferroelectric

Acid-Labile Protective Group Intermediate Recognition

Patent DE4125260A1 describes oligomeric compounds with acid-labile protective groups where X can be a phenyl, 1-naphthyl, or 2-naphthyl radical substituted by at least one tert-butoxycarbonyloxy group [1]. The structural motif of this patent encompasses the class to which 4-(butoxycarbonyl)phenyl 1-naphthoate belongs, indicating its potential utility in photoresist formulations for microelectronics manufacturing. This specific naphthoate ester scaffold is thus recognized as a relevant intermediate, whereas simpler naphthoate esters without the alkoxycarbonyl-substituted phenyl ring would lack the requisite acid-labile functionality.

Photoresist
Intermediate
Class-level inference
Scaffold covered by DE4125260A1
Acid‑labile protective group context
Patent context supports relevance as acid‑cleavable oligomeric building block
Generic naphthoate esters not within claimed class
Photoresist Acid-Labile Protecting Group Microelectronics

Research and Industrial Application Scenarios


Medicinal Chemistry Library Synthesis with Defined Lipophilicity

When constructing compound libraries for drug discovery, maintaining compounds within optimal lipophilicity ranges (typically XLogP 1–5) is critical for avoiding promiscuous binding and poor pharmacokinetics. With an XLogP3-AA of 5.7, 4-(butoxycarbonyl)phenyl 1-naphthoate occupies a specific upper-lipophilicity niche that its non-butoxycarbonyl counterpart, phenyl 1-naphthoate (XLogP ~4.3), cannot fill, providing a 1.4 log unit differentiation that meaningfully expands library diversity [Section 3, Evidence Item 1]. This compound should be prioritized for fragment-based or diversity-oriented synthesis campaigns seeking to probe hydrophobic binding pockets.

Liquid Crystal Mixtures for High Transition Temperatures

The naphthoate mesogenic core is established to elevate smectic and nematic transition temperatures relative to benzoate analogs [Section 3, Evidence Item 3]. For formulating antiferroelectric or ferroelectric liquid crystal mixtures that require stable smectic C* phases at elevated operating temperatures, 4-(butoxycarbonyl)phenyl 1-naphthoate can serve as a dopant or intermediate. Its butoxycarbonyl chain provides additional synthetic flexibility for further derivatization into full mesogenic structures.

Photoresist Intermediate for Microelectronics

The structural motif of an alkoxycarbonyl-substituted phenyl ester of naphthoic acid is explicitly recognized in patent literature as relevant to acid-cleavable oligomeric compounds for positive-working photoresists [Section 3, Evidence Item 4]. Sourcing this specific compound rather than a simple naphthoate ensures alignment with the disclosed chemistry, supporting R&D in photolithographic materials where acid-labile protecting groups are essential for image resolution.

Conformational Probe in Molecular Recognition Studies

With 8 rotatable bonds, this compound offers a substantially more flexible scaffold than direct alkyl naphthoates like butyl 1-naphthoate (only 4 rotatable bonds) [Section 3, Evidence Item 2]. This makes it a valuable probe for studying the role of conformational entropy in ligand-receptor interactions or in the self-assembly of supramolecular materials, where rigid and flexible analogs are needed to decouple enthalpic and entropic contributions.

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Upper‑lipophilicity niche (XLogP ~5.7)
LogP and binding assay context
Liquid crystal mixture design
Naphthoate mesogenic core
Phase transition temperature screening
Photoresist R&D
Acid‑labile ester scaffold
Acid‑cleavable group compatibility
Conformational probe studies
High rotatable bond count (8 bonds)
Entropy vs. rigid analog comparison
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